

An In-depth Technical Guide to Cycloheptylamine: Molecular Structure, Properties, and Synthetic Methodologies

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptylamine, a seven-membered alicyclic amine, serves as a crucial building block in the synthesis of a diverse range of chemical entities, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique structural conformation imparts specific physicochemical properties that are of significant interest in medicinal chemistry. Derivatives of **cycloheptylamine** have been investigated for their potential to modulate central nervous system targets, including dopamine and serotonin receptors. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and purification of **cycloheptylamine**, intended for professionals in research and development.

Molecular Structure and Identification

Cycloheptylamine consists of a seven-membered carbon ring bonded to an amine functional group.[3] The molecule's non-planar structure and the presence of the amine group are key to its reactivity and physical properties.

Table 1: Molecular Identifiers for Cycloheptylamine



Identifier	Value	Reference
IUPAC Name	cycloheptanamine	[1]
CAS Number	5452-35-7	[1]
Molecular Formula	C7H15N	[1]
Molecular Weight	113.20 g/mol	[1]
SMILES	C1CCCC(CC1)N	[1]
InChI	InChI=1S/C7H15N/c8-7-5-3-1- 2-4-6-7/h7H,1-6,8H2	[1]
InChIKey	VXVVUHQULXCUPF- UHFFFAOYSA-N	[1]

Physicochemical Properties

The physical and chemical properties of **cycloheptylamine** are summarized in the table below. It is a colorless to pale yellow liquid at room temperature with a characteristic amine odor.[3][4] Its solubility in water is limited due to the hydrophobic nature of the cycloheptane ring, but it is soluble in organic solvents.[4]

Table 2: Physicochemical Properties of Cycloheptylamine



Property	Value	Reference
Melting Point	-18 °C	[2]
Boiling Point	54 °C at 11 mmHg	[5]
Density	0.889 g/mL at 25 °C	[5]
Refractive Index (n20/D)	1.472	[2]
Flash Point	42 °C (108 °F)	[5]
pKa (Predicted)	11.04 ± 0.20	[5]
LogP	1.6679	[6]
Topological Polar Surface Area (TPSA)	26.02 Ų	[6]

Chemical Properties and Reactivity

As a primary amine, **cycloheptylamine** exhibits characteristic nucleophilic properties due to the lone pair of electrons on the nitrogen atom.[1] It readily undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

- Acylation: Reacts with acyl chlorides and anhydrides to form N-cycloheptyl amides.[1]
- Alkylation: Can be alkylated with alkyl halides to produce secondary and tertiary amines.[1]
- Salt Formation: Being basic, it reacts with acids to form cycloheptylammonium salts. This
 property is often utilized in its purification.[3]
- Reaction with Carbonyls: Condenses with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

Synthesis and Purification Protocols

The most common laboratory-scale synthesis of **cycloheptylamine** is through the reductive amination of cycloheptanone.[8] This method involves the reaction of cycloheptanone with an



amine source in the presence of a reducing agent. Purification is often achieved by converting the amine to its hydrochloride salt, which can be recrystallized to a high purity.[8]

Experimental Protocol: Reductive Amination of Cycloheptanone

This protocol is adapted from a similar procedure for the synthesis of dimethylcyclohexylamine and provides a representative method for the synthesis of **cycloheptylamine**.[9]

Materials:

- Cycloheptanone
- Ammonium chloride (NH₄Cl)
- Methanol (MeOH)
- Sodium cyanoborohydride (NaBH₃CN)
- Potassium hydroxide (KOH)
- Diethyl ether (Et₂O)
- Hydrochloric acid (HCl)
- Saturated aqueous sodium chloride (brine)

Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.2 equivalents) in methanol.
- To the stirred solution, add cycloheptanone (1.0 equivalent).
- Stir the resulting suspension at room temperature for 15-20 minutes.
- Slowly add a solution of sodium cyanoborohydride (1.1 equivalents) in methanol to the suspension over 30 minutes.



- After the addition is complete, continue stirring the reaction mixture for an additional 60 minutes.
- Add solid potassium hydroxide to the mixture and stir until it is completely dissolved.
- Filter the reaction mixture and reduce the volume of the filtrate using a rotary evaporator.
- To the concentrated residue, add water and saturated aqueous sodium chloride.
- Extract the aqueous layer with diethyl ether (3 x volume).
- Combine the organic extracts and proceed with purification.

Experimental Protocol: Purification via Hydrochloride Salt Formation

This protocol describes the conversion of crude **cycloheptylamine** to its hydrochloride salt for purification.[8][10]

Materials:

- Crude **cycloheptylamine** in diethyl ether (from the previous step)
- Concentrated hydrochloric acid (HCI)
- Ethanol (EtOH) or Isopropanol (IPA)

Procedure:

- Cool the combined ethereal extracts of crude **cycloheptylamine** in an ice bath.
- Slowly add concentrated hydrochloric acid dropwise with vigorous stirring. A white precipitate
 of cycloheptylamine hydrochloride will form.
- Continue adding HCl until no further precipitation is observed.
- Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.

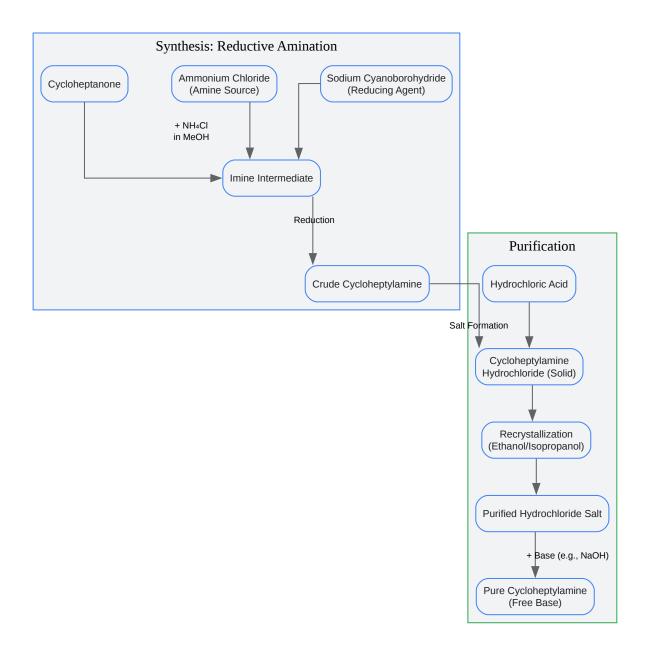




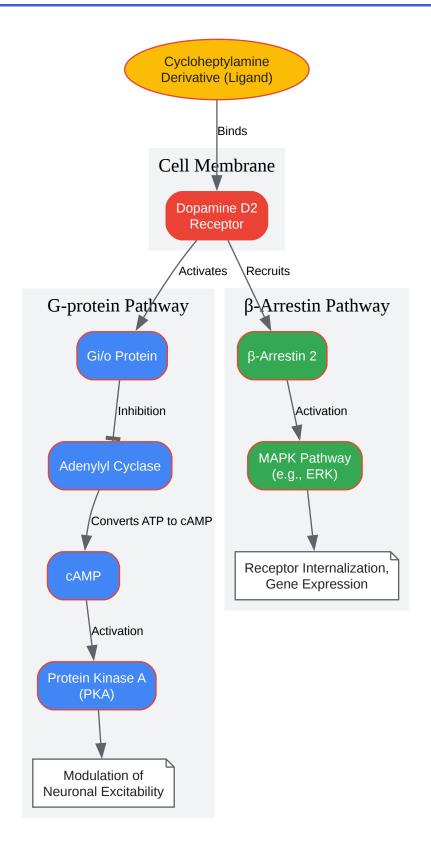


- Recrystallize the crude cycloheptylamine hydrochloride from a minimal amount of hot ethanol or isopropanol.
- Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
- The free base, **cycloheptylamine**, can be regenerated by treating an aqueous solution of the hydrochloride salt with a strong base (e.g., NaOH) and extracting with an organic solvent.

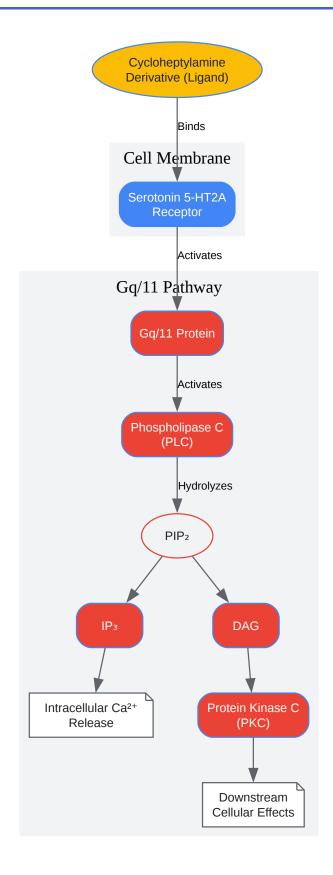












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